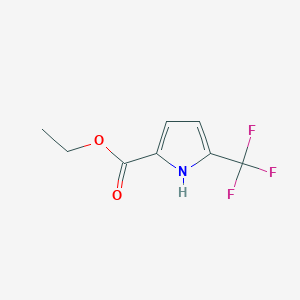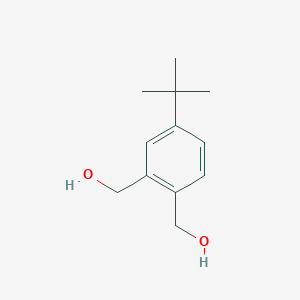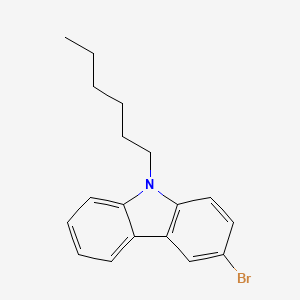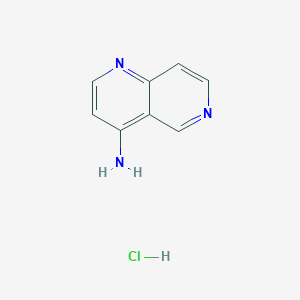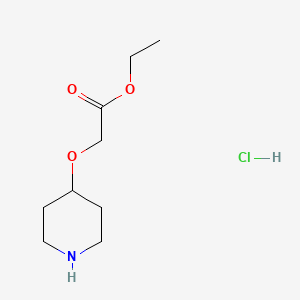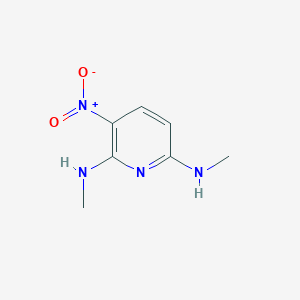![molecular formula C17H18FN3O2 B1375936 tert-Butyl-2-(4-Fluorphenyl)-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat CAS No. 1395493-32-9](/img/structure/B1375936.png)
tert-Butyl-2-(4-Fluorphenyl)-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-carboxylat
Übersicht
Beschreibung
Tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (TBFPPC) is an organic compound that has been used in various scientific and medical research applications. TBFPPC is a fluorinated derivative of pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, which is a heterocyclic compound containing both nitrogen and oxygen atoms. It has a wide range of applications in the fields of organic synthesis, drug discovery, and biochemical research. TBFPPC has been used as a building block in the synthesis of various other organic compounds, as well as in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Pyrimidinderivate wurden auf ihre Antikrebsaktivität untersucht. Sie können Enzyme wie Dihydrofolat-Reduktase (DHFR) hemmen, die ein Ziel für Antitumormittel sind . Diese Verbindung könnte möglicherweise bei der Synthese von Antikrebsmitteln oder als Forschungswerkzeug zur Untersuchung der Krebszellbiologie verwendet werden.
Protein-Kinase-Inhibition
Pyrimidin und seine fusionierten Derivate, einschließlich Pyrido[2,3-d]pyrimidinen, haben sich als vielversprechend für Protein-Kinase-Inhibitoren erwiesen . Diese Verbindung kann als Gerüst für die Entwicklung von Inhibitoren dienen, die verschiedene Proteinkinasen in Krankheitswegen angreifen.
Antibakterielle Aktivität
Einige Pyrimidinderivate zeigen antimikrobielle Aktivität gegen eine Reihe von Krankheitserregern . Die untersuchte Verbindung könnte auf ihre potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Mittel untersucht werden.
Zentrales Nervensystem (ZNS) Forschung
Pyrimidine wurden mit depressiven, antikonvulsiven, antipyretischen und analgetischen Wirkungen im ZNS in Verbindung gebracht . Dies deutet darauf hin, dass die Verbindung in der neurologischen Forschung verwendet werden könnte, um ZNS-Funktionen zu verstehen oder zu modulieren.
Forschung zu parasitären Krankheiten
Pyrido[2,3-d]pyrimidine haben sich als wirksam gegen Parasiten wie Toxoplasma gondii erwiesen . Die Verbindung könnte auf ihre Wirksamkeit gegen ähnliche parasitäre Organismen untersucht werden.
Chemische Synthese und Katalyse
Pyrimidinderivate können in verschiedenen chemischen Syntheseprozessen verwendet werden, beispielsweise als Katalysatoren oder als Zwischenprodukte bei der Herstellung komplexerer Moleküle .
Wirkmechanismus
Target of Action
Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to inhibit the conversion of the inactive form of folic acid into an active form, which is crucial to make some building blocks required for dna production .
Result of Action
Similar compounds have been shown to affect the capacity of cells to repair and replicate by inhibiting key enzymes .
Biochemische Analyse
Biochemical Properties
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis . The interaction with HMG-CoA reductase suggests that the compound may act as an inhibitor, potentially reducing cholesterol levels in biological systems. Additionally, the compound’s fluorophenyl group may enhance its binding affinity to specific protein targets, leading to more effective inhibition or modulation of enzyme activity.
Cellular Effects
The effects of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By affecting these pathways, the compound can alter gene expression patterns, leading to changes in cellular behavior and function. Furthermore, the compound’s impact on cellular metabolism may result in altered energy production and utilization, affecting overall cell health and viability.
Molecular Mechanism
At the molecular level, tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can inhibit or activate their functions. For example, its interaction with HMG-CoA reductase involves binding to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . Additionally, the compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation or metabolic clearance.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing cholesterol levels or modulating cell signaling pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while doses above this range result in toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with HMG-CoA reductase is a key example, as it inhibits the enzyme’s activity, leading to reduced cholesterol biosynthesis . Additionally, the compound may affect other metabolic pathways by modulating the activity of enzymes involved in energy production, lipid metabolism, and detoxification processes. These interactions can alter the overall metabolic state of cells and tissues, influencing their function and health.
Transport and Distribution
The transport and distribution of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles, affecting its localization and accumulation. The compound’s distribution within tissues can also influence its efficacy and toxicity, as different tissues may have varying capacities for uptake and metabolism.
Subcellular Localization
The subcellular localization of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In these compartments, the compound can interact with specific biomolecules, influencing their activity and function. For example, localization to the nucleus may allow the compound to modulate gene expression by interacting with transcription factors, while localization to the mitochondria may affect energy production and apoptosis.
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-17(2,3)23-16(22)21-9-12-8-19-15(20-14(12)10-21)11-4-6-13(18)7-5-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZZUVBMFWOVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856756 | |
| Record name | tert-Butyl 2-(4-fluorophenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-32-9 | |
| Record name | tert-Butyl 2-(4-fluorophenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


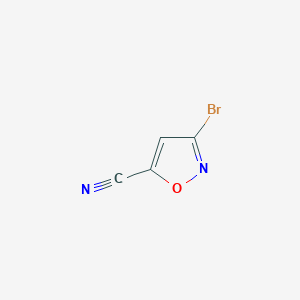
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)
